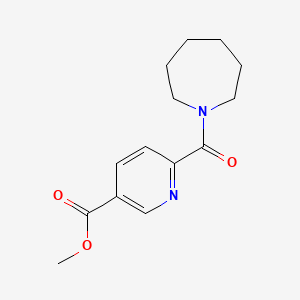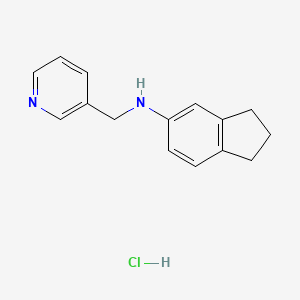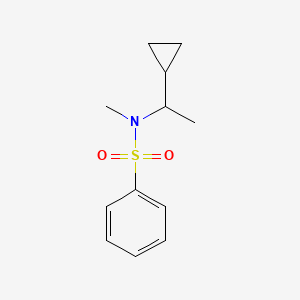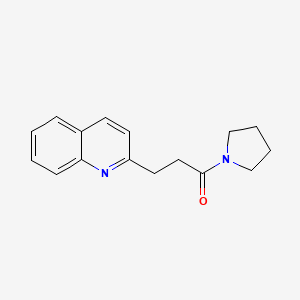![molecular formula C14H16N2O2 B7509714 N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B7509714.png)
N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide, also known as DMF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway regulates the expression of genes that are involved in antioxidant defense and detoxification, which may explain N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide's anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide has been shown to have various biochemical and physiological effects. In animal studies, N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide has been shown to reduce inflammation and oxidative stress, improve cognitive function, and increase the expression of genes involved in antioxidant defense and detoxification. In plant studies, N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide has been shown to promote plant growth and increase resistance to fungal infections.
Advantages and Limitations for Lab Experiments
One advantage of N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide for lab experiments is its relatively low cost and easy synthesis method. However, N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide is also known to be unstable in certain conditions, which may limit its use in some experiments. Additionally, N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide may have different effects on different cell types, which may complicate the interpretation of results.
Future Directions
There are several future directions for the study of N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide. One area of interest is the development of N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide-based therapies for diseases such as multiple sclerosis and Alzheimer's disease. Another area of interest is the use of N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide as a plant growth regulator and fungicide in agriculture. Additionally, the study of N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide's mechanism of action and its effects on different cell types may provide new insights into the regulation of antioxidant defense and detoxification pathways.
Synthesis Methods
N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide can be synthesized through a multi-step process that involves the reaction of 2-acetylpyridine with furfural in the presence of a catalyst to produce 2-acetyl-5-methylfuran. This intermediate product is then reacted with dimethylamine and formaldehyde to yield N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide.
Scientific Research Applications
N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide has been shown to have anti-inflammatory and neuroprotective effects, making it a potential treatment for diseases such as multiple sclerosis and Alzheimer's disease. In agriculture, N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide has been used as a plant growth regulator and as a fungicide. In material science, N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide has been used as a solvent and as a precursor for the synthesis of various compounds.
properties
IUPAC Name |
N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10-5-4-6-13(15-10)14(17)16(3)9-12-8-7-11(2)18-12/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFERORISDXGPDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N(C)CC2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-bicyclo[2.2.1]heptanyl)-N-(2,5-dimethylpyrazol-3-yl)acetamide](/img/structure/B7509634.png)
![(E)-3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one](/img/structure/B7509641.png)




![N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclopentanecarboxamide](/img/structure/B7509685.png)

![N,2-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)propanamide](/img/structure/B7509694.png)

![N-methyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7509717.png)

![3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7509731.png)
